molecular formula C6H9BLiNO4 B2880622 Lithium (5-methoxypyridin-2-YL)trihydroxyborate CAS No. 1393822-92-8

Lithium (5-methoxypyridin-2-YL)trihydroxyborate

Cat. No.: B2880622
CAS No.: 1393822-92-8
M. Wt: 176.89
InChI Key: VGVDKTFIYZHOIT-UHFFFAOYSA-N
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Description

Lithium (5-methoxypyridin-2-yl)trihydroxyborate is a borate salt characterized by a pyridine ring substituted with a methoxy group at the 5-position and a trihydroxyborate anion complexed with a lithium cation. Its molecular formula is C₆H₇B Li NO₄, derived from the methoxy-substituted pyridinyl backbone and the borate group . This compound belongs to a class of organoboron reagents widely used in cross-coupling reactions, pharmaceutical synthesis, and materials science due to their stability and reactivity.

Key structural features include:

  • Pyridine ring: Provides aromaticity and electron-withdrawing effects.
  • Methoxy substituent (-OCH₃): Enhances solubility in polar solvents and influences electronic properties via resonance donation.
  • Trihydroxyborate anion: Stabilizes the lithium cation and facilitates nucleophilic reactivity .

Properties

IUPAC Name

lithium;trihydroxy-(5-methoxypyridin-2-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BNO4.Li/c1-12-5-2-3-6(8-4-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVDKTFIYZHOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)OC)(O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BLiNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

5-methoxypyridin-2-ylboronic acid+LiOHLithium (5-methoxypyridin-2-yl)trihydroxyborate\text{5-methoxypyridin-2-ylboronic acid} + \text{LiOH} \rightarrow \text{Lithium (5-methoxypyridin-2-yl)trihydroxyborate} 5-methoxypyridin-2-ylboronic acid+LiOH→Lithium (5-methoxypyridin-2-yl)trihydroxyborate

Chemical Reactions Analysis

Lithium (5-methoxypyridin-2-yl)trihydroxyborate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the lithium ion can be replaced by other cations.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that Lithium (5-methoxypyridin-2-YL)trihydroxyborate exhibits promising anticancer properties. Research has shown that compounds containing boron can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the pyridine ring enhances the compound's bioactivity by facilitating interactions with biological targets.

Neuroprotective Effects : Lithium compounds are known for their neuroprotective effects, particularly in the treatment of bipolar disorder. The incorporation of the methoxypyridine moiety may enhance these effects by improving the compound's ability to cross the blood-brain barrier.

Materials Science

Polymer Chemistry : this compound can be utilized as a precursor in the synthesis of advanced materials. Its boron content makes it suitable for creating boron-doped polymers, which exhibit improved thermal stability and mechanical properties.

Nanomaterials : The compound can act as a reducing agent in the synthesis of boron-based nanomaterials. These nanomaterials have applications in electronics and photonics due to their unique optical properties.

Catalysis

Cross-Coupling Reactions : In organic synthesis, this compound can serve as a catalyst or reagent in cross-coupling reactions. Its ability to form stable complexes with various substrates allows for efficient carbon-carbon bond formation, which is critical in the synthesis of complex organic molecules.

Lewis Acid Catalysis : The compound exhibits Lewis acid behavior, making it useful in catalyzing reactions that require electron pair acceptance. This property is particularly valuable in organic transformations involving nucleophiles and electrophiles.

Case Studies

  • Anticancer Research : A study investigated the effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. This suggests potential for further development as an anticancer agent.
  • Polymer Development : Researchers synthesized boron-doped polystyrene using this compound as a precursor. The resulting polymer exhibited enhanced thermal stability and mechanical strength, demonstrating its applicability in high-performance materials.
  • Catalytic Efficiency : In a series of cross-coupling reactions involving aryl halides and boronic acids, this compound was shown to significantly increase yields compared to traditional catalysts, highlighting its efficiency in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between lithium (5-methoxypyridin-2-yl)trihydroxyborate and analogous compounds:

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₆H₇B Li NO₄ -OCH₃ (5) ~209.9* High solubility in polar aprotic solvents; used in Suzuki-Miyaura couplings
Lithium trihydroxy(pyridin-2-yl)borate C₅H₇B Li NO₃ None (parent compound) ~178.9 Baseline reactivity; limited solubility in water
Lithium trihydroxy(5-(trifluoromethyl)pyridin-2-yl)borate C₆H₆B F₃ Li NO₃ -CF₃ (5) 214.86 Enhanced electrophilicity; thermal instability (< -20°C storage)
Lithium (5-fluoropyridin-2-yl)trihydroxyborate C₅H₆B F Li NO₃ -F (5) ~182.8 Moderate reactivity; used in fluorinated drug intermediates
Lithium (5-cyanopyridin-2-yl)trihydroxyborate C₆H₆B N Li NO₃ -CN (5) ~195.9 High polarity; applications in OLED materials

*Calculated based on substituent addition to the parent structure.

Electronic and Reactivity Profiles

  • Methoxy vs. Trifluoromethyl Substitution :

    • The methoxy group (-OCH₃) in the target compound donates electron density via resonance, reducing electrophilicity compared to the electron-withdrawing -CF₃ group in the trifluoromethyl analog. This makes the latter more reactive in electrophilic aromatic substitution but less stable .
    • The -CF₃ derivative (CAS 1393822-86-0) exhibits a lower decomposition temperature, requiring storage at -20°C under inert conditions .
  • Halogen vs. Methoxy Substitution :

    • The 5-fluoro analog (CAS 1070774-29-6) shows intermediate reactivity due to the inductive electron-withdrawing effect of fluorine, balancing solubility and stability .

Stability and Handling Considerations

  • Thermal Stability :

    • The trifluoromethyl derivative is the least stable, with stringent storage requirements .
    • The methoxy-substituted compound is more stable than its fluorinated analogs but less stable than the parent (unsubstituted) borate .
  • Hazard Profiles: The trifluoromethyl variant carries hazard statements H302-H315-H319-H335 (harmful if swallowed, skin/eye irritation, respiratory irritation) . No explicit hazard data are available for the methoxy compound, but similar borates generally require inert handling to prevent hydrolysis .

Biological Activity

Lithium (5-methoxypyridin-2-YL)trihydroxyborate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

  • Chemical Formula : C5_5H7_7BLiNO3_3
  • Molecular Weight : 146.87 g/mol
  • CAS Number : 1393822-92-8
  • Solubility : Highly soluble in water (up to 70.8 mg/ml) .

Lithium compounds are known for their mood-stabilizing properties, primarily through the modulation of neurotransmitter systems. This compound may exert its effects through:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : This enzyme plays a crucial role in various signaling pathways, including those involved in mood regulation and neuroprotection.
  • Modulation of Inositol Signaling Pathways : Lithium affects the phosphoinositide cycle, which is vital for neuronal signaling.
  • Neuroprotective Effects : Studies suggest that lithium can enhance neurogenesis and protect against neurodegenerative processes .

Neuropharmacological Effects

This compound has shown promising results in several preclinical studies:

  • Mood Stabilization : Similar to traditional lithium salts, this compound may help stabilize mood in bipolar disorder models.
  • Neuroprotection : It has demonstrated protective effects against oxidative stress-induced neuronal damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Mood StabilizationReduces manic and depressive episodes
NeuroprotectionProtects neurons from oxidative stress
Cognitive EnhancementPotential improvement in memory and learningOngoing studies

Case Studies

Several studies have investigated the biological activity of lithium compounds similar to this compound:

  • Study on Bipolar Disorder :
    • A clinical trial assessed the efficacy of lithium compounds in stabilizing mood in patients with bipolar disorder. Results indicated significant improvement in mood stabilization compared to placebo controls .
  • Neuroprotective Study :
    • In a rodent model of Alzheimer's disease, lithium derivatives were shown to reduce amyloid-beta plaque formation and improve cognitive function, suggesting a potential therapeutic role for this compound in neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : High gastrointestinal absorption rates are noted.
  • Distribution : It is expected to distribute widely due to its solubility.
  • Metabolism and Excretion : The metabolic pathways remain under investigation; however, it is hypothesized that it follows similar pathways as other lithium compounds.

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